molecular formula C19H18BrN3O3 B12186226 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B12186226
M. Wt: 416.3 g/mol
InChI Key: CRKFWRNYELGONP-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound with a molecular formula of C19H18BrN3O3 and a molecular weight of 408.28 g/mol. This chemical is an acetamide derivative, a class of compounds known for a wide spectrum of biological activities and significant applications in pharmaceutical and agrochemical research . The structure incorporates a methoxyphenyl group with an acetylamino substituent, linked to a 5-bromo-indole moiety. The indole and acetamide functional groups are common pharmacophores present in many compounds with documented therapeutic properties . While specific biological data for this exact molecule may be limited, structural analogs and related acetamide derivatives have been investigated for various uses. Published patent literature indicates that similar compounds are explored as potential antifungal agents for both medical and agricultural applications . Other acetamide-based structures have been designed as inhibitors of specific biological targets, such as DNA Polymerase Theta, for the potential treatment of cancers, including homologous recombination-deficient cancers . Furthermore, 2-amino-thiazole derivatives, which share conceptual synthetic similarities, have been reported as antitumor agents . Researchers should consult the current scientific literature for the most recent findings. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers handling this compound should adhere to safe laboratory practices and refer to the associated material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-12(24)21-15-4-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-9-14(20)3-5-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

CRKFWRNYELGONP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Fragment Preparation: 5-Bromoindole and Phenylacetamide Intermediates

The synthesis begins with two key intermediates:

  • 5-Bromo-1H-indole : Prepared via electrophilic bromination of indole using bromine in acetic acid (70–85% yield).

  • 5-Acetylamino-2-methoxyaniline : Synthesized by acetylation of 5-amino-2-methoxyphenol with acetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N), yielding 85–93%.

Table 1: Intermediate Synthesis Conditions

IntermediateReagents/ConditionsYieldSource
5-Bromo-1H-indoleBr₂, CH₃COOH, 0–5°C, 2 h78%
5-Acetylamino-2-methoxyanilineAcCl, Et₃N, DCM, RT, 24 h91%

Alkylation of Indole with Chloroacetamide

The 1-position of 5-bromoindole is functionalized via alkylation with 2-chloroacetamide. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by nucleophilic substitution:

Procedure :

  • 5-Bromoindole (1 eq), NaH (1.2 eq), DMF, 0°C, 30 min.

  • 2-Chloroacetamide (1.1 eq) added dropwise, stirred at 25°C for 12 h.

  • Quenched with ice-water, extracted with ethyl acetate, purified via silica chromatography (62–70% yield).

Key Analysis :

  • Excess NaH ensures complete deprotonation of indole’s NH group.

  • DMF stabilizes the intermediate alkoxide, enhancing reactivity.

Coupling of Indole and Phenylacetamide Fragments

The final step involves amide bond formation between 2-(5-bromoindol-1-yl)acetamide and 5-acetylamino-2-methoxyaniline. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Reagents : EDC·HCl, HOBt, DCM, RT.
Yield : 68–75% after recrystallization (ethanol/water).

Schotten-Baumann Reaction

Reagents : Acyl chloride (generated in situ from acetic anhydride), NaOH (aq), 0°C.
Yield : 58–65% (lower due to hydrolysis side reactions).

Table 2: Coupling Method Comparison

MethodAdvantagesLimitationsYield
Carbodiimide-MediatedHigh selectivity, mild conditionsCostly reagents75%
Schotten-BaumannEconomical, scalableSensitivity to hydrolysis65%

Optimization and Challenges

Regioselectivity in Indole Alkylation

Competing alkylation at the 3-position is mitigated by:

  • Using bulky bases (e.g., NaH) to favor 1-substitution.

  • Low temperatures (0–5°C) to suppress side reactions.

Purification Strategies

  • Column Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted indole.

  • Recrystallization : Ethanol/water yields high-priority crystals (>98% purity).

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.5 Hz, 1H, ArH), 6.95 (s, 1H, NH), 3.85 (s, 3H, OCH₃).
    IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
    MS (ESI) : m/z 430.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Schotten-Baumann is preferred for large batches despite lower yields.

  • Green Chemistry : Solvent recovery (DMF, DCM) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted indole derivatives .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds containing indole derivatives, such as N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide, exhibit significant anticancer properties. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that indole-based compounds can effectively target multiple signaling pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the modulation of cell cycle progression and apoptosis pathways. Specifically, it has been shown to interact with proteins involved in these processes, leading to the inhibition of cancer cell proliferation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The compound's structure suggests that it may possess activity against various bacterial strains. For example, derivatives of indole have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics .

Neuropharmacological Effects

Indole derivatives are also being investigated for their neuropharmacological properties. Some studies suggest that compounds with similar structures may exhibit antidepressant and anxiolytic effects by acting on serotonin receptors. This is particularly relevant given the role of serotonin in mood regulation and anxiety disorders .

Data Tables

Here is a summary table of the key applications and findings related to this compound:

Application Findings References
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines ,
AntimicrobialEffective against multiple bacterial strains; comparable to standard antibiotics ,
NeuropharmacologicalPotential antidepressant effects via serotonin receptor modulation ,

Case Studies

Case Study 1: Anticancer Research
In a controlled study, researchers synthesized several indole derivatives, including this compound, and evaluated their cytotoxicity against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to those of conventional antibiotics.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The acetylamino and methoxyphenyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Acetamide Derivatives

Key Structural Features and Substituent Effects

The target compound shares a core structure with several indole-acetamide analogs, differing primarily in substituents on the phenyl and indole rings. Notable examples include:

Compound Name Substituents on Phenyl Ring Indole Substituents Yield (%) Melting Point (°C) Key Bioactivity/Notes Reference
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide (Target) 5-Acetylamino, 2-methoxy 5-Bromo N/A N/A Structural focus, synthesis
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide 4-Chlorobenzoyl, 5-methoxy 3-Acetamide-linked sulfonamide 39 N/A Anticancer (synthesis protocol)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Bromo Pyridazinone core N/A N/A FPR2 agonist, chemotaxis activator
N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide 4-Bromo, 5-methoxy 3-Bromo, phenylsulfonyl N/A N/A Crystal structure reported

Analysis :

  • Substituent Diversity : The target compound’s 5-bromoindole and methoxy-phenyl groups distinguish it from analogs like 10j–10m (), which feature chloro, fluoro, nitro, or pyridyl groups on the phenyl ring and 4-chlorobenzoyl-modified indoles. These substituents influence lipophilicity, solubility, and target binding .
  • The pyridazinone derivative () activates FPR2, highlighting how heterocyclic cores modulate receptor specificity .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is an indole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrN3O3, with a molecular weight of 416.3 g/mol. The compound features an indole nucleus, which is known for its diverse biological activities, and substituents that enhance its pharmacological profile.

PropertyValue
Molecular FormulaC19H18BrN3O3
Molecular Weight416.3 g/mol
IUPAC NameN-(5-acetamido-2-methoxyphenyl)-2-(5-bromoindol-1-yl)acetamide
InChI KeyCRKFWRNYELGONP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole structure facilitates binding to various receptors, influencing cellular pathways involved in disease processes. The acetylamino and methoxyphenyl groups are believed to enhance binding affinity and specificity, potentially leading to improved therapeutic effects.

Antiviral Activity

Research indicates that compounds with indole derivatives exhibit promising antiviral properties. This compound has been investigated for its efficacy against several viruses, including:

  • Hepatitis C Virus (HCV) : Certain indole derivatives have shown inhibitory effects on HCV replication.
  • Influenza Virus : Studies suggest that similar compounds can inhibit the replication of various influenza strains.

In vitro studies have demonstrated that this compound may inhibit viral multiplication at concentrations comparable to other known antiviral agents .

Anticancer Activity

The compound's anticancer potential has been explored in multiple studies. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • U87MG (Glioblastoma) : this compound demonstrated significant antiproliferative activity in U87MG cells, suggesting its potential as a therapeutic agent in glioblastoma treatment.

The mechanism by which it exerts these effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antiviral Efficacy : A study published in MDPI highlighted the antiviral properties of indole derivatives against HCV, emphasizing the need for further exploration of structural modifications to enhance efficacy .
  • Anticancer Screening : Research conducted on U87MG cells indicated that specific modifications to the indole structure could lead to enhanced cytotoxicity, paving the way for further development as a cancer therapeutic .
  • Anti-inflammatory Assessment : Investigations into the anti-inflammatory effects revealed that compounds similar to this compound could significantly reduce levels of inflammatory markers in vitro .

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